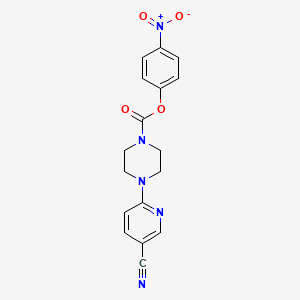![molecular formula C11H9N3OS B13929101 2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one](/img/structure/B13929101.png)
2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one is a heterocyclic compound that features a unique fusion of imidazole and thiadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
化学反応の分析
Types of Reactions
2-Benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological and chemical properties .
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of advanced materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include modulation of signal transduction pathways and interference with cellular processes .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anticancer and antimicrobial activities.
Imidazo[1,2-a]pyrazine: Used in drug development and organic synthesis.
Imidazo[1,5-a]quinoline: Exhibits potential as an antimicrobial and antitumor agent.
Uniqueness
2-Benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one stands out due to its unique fusion of imidazole and thiadiazole rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H9N3OS |
|---|---|
分子量 |
231.28 g/mol |
IUPAC名 |
2-benzylimidazo[1,2-d][1,2,4]thiadiazol-3-one |
InChI |
InChI=1S/C11H9N3OS/c15-11-13-7-6-12-10(13)16-14(11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChIキー |
DRAAFLKSWSNMAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)N3C=CN=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


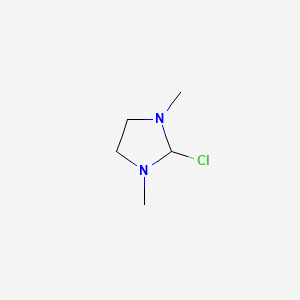

![4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13929040.png)
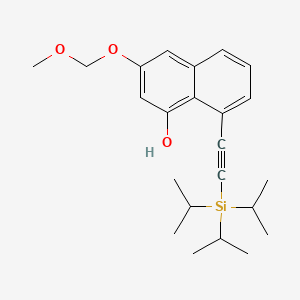
![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)
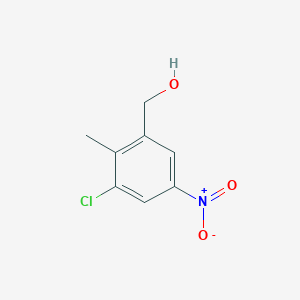
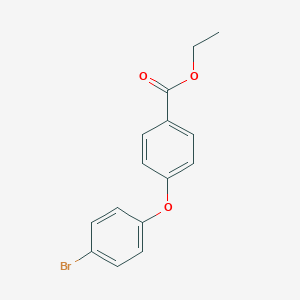
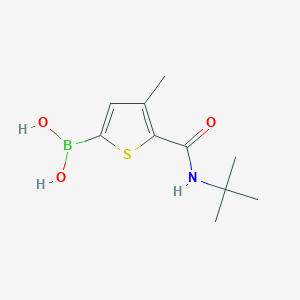
![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)
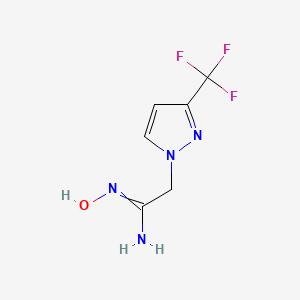
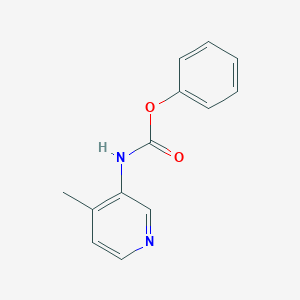
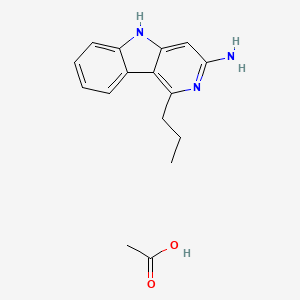
![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline](/img/structure/B13929089.png)
